(S)-2-Amino-1-(naphthalen-2-yl)ethanol
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Overview
Description
(S)-2-Amino-1-(naphthalen-2-yl)ethanol is a chiral compound that features an amino group and a hydroxyl group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-(naphthalen-2-yl)ethanol typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding aldehyde. One common method involves the use of sodium borohydride (NaBH4) as a reducing agent in the presence of a suitable solvent such as ethanol . Another approach is the catalytic hydrogenation of the corresponding nitro compound using a palladium catalyst .
Industrial Production Methods
Industrial production of this compound often employs large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-(naphthalen-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include the corresponding ketones, aldehydes, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(S)-2-Amino-1-(naphthalen-2-yl)ethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-(naphthalen-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and lead to the observed biological activities .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(naphthalen-1-yl)ethanol: Similar structure but with the amino group attached to the 1-position of the naphthalene ring.
2-Amino-1-(naphthalen-3-yl)ethanol: Similar structure but with the amino group attached to the 3-position of the naphthalene ring.
Uniqueness
(S)-2-Amino-1-(naphthalen-2-yl)ethanol is unique due to its specific chiral configuration and the position of the amino group on the naphthalene ring. This configuration can lead to different biological activities and chemical reactivity compared to its isomers .
Properties
Molecular Formula |
C12H13NO |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
(1S)-2-amino-1-naphthalen-2-ylethanol |
InChI |
InChI=1S/C12H13NO/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12,14H,8,13H2/t12-/m1/s1 |
InChI Key |
PGJHAXAIVJIVSM-GFCCVEGCSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)[C@@H](CN)O |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(CN)O |
Origin of Product |
United States |
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